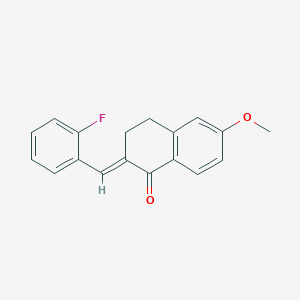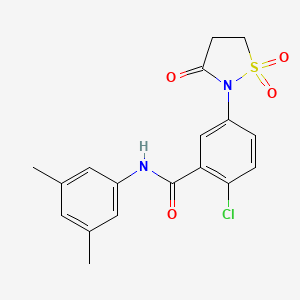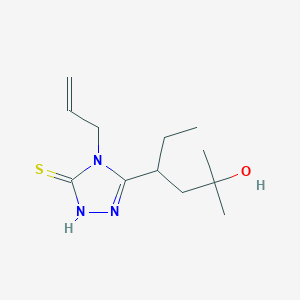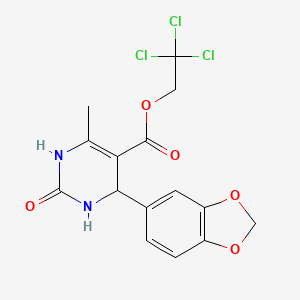![molecular formula C25H31NO5 B5160662 ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as MPEP, is a compound that has been extensively studied for its potential applications in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a wide range of physiological and pathological processes.
作用机制
Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The mGluR5 receptor is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and inflammation. By blocking the mGluR5 receptor, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission, reduce inflammation, and have neuroprotective effects. Additionally, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied and its effects are well-characterized. However, one limitation is that ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is in the development of more selective and potent mGluR5 antagonists. Additionally, there is interest in exploring the potential therapeutic applications of ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in a wider range of neurological and psychiatric disorders. Finally, there is interest in exploring the potential use of ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in combination with other compounds for enhanced therapeutic effects.
合成方法
The synthesis of ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of piperidine with benzyl bromide to form 4-benzylpiperidine, which is then reacted with 2-phenoxyethyl bromide to form 4-(2-phenoxyethyl)piperidine. The resulting compound is then reacted with ethyl chloroformate and 4-(methoxycarbonyl)benzylamine to form ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate.
科学研究应用
Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have therapeutic potential in a wide range of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. Additionally, ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
ethyl 1-[(4-methoxycarbonylphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-3-30-24(28)25(15-18-31-22-7-5-4-6-8-22)13-16-26(17-14-25)19-20-9-11-21(12-10-20)23(27)29-2/h4-12H,3,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAXBSHUVEHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C(=O)OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)



![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)